Tert-butyl 2,2-dimethylbut-3-ynylcarbamate
Description
Tert-butyl 2,2-dimethylbut-3-ynylcarbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group attached to a 2,2-dimethylbut-3-ynyl backbone. This compound is structurally defined by its alkyne moiety (C≡C) and two methyl groups at the 2-position of the butynyl chain, which confer steric bulk and influence its reactivity. Carbamates of this type are commonly utilized in organic synthesis as intermediates for protecting amines or constructing complex frameworks in pharmaceuticals and agrochemicals. The tert-butyl group enhances stability against hydrolysis and oxidative degradation, making it valuable in multi-step synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethylbut-3-ynyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7-11(5,6)8-12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPDNXKRKEILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylbut-3-ynylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylbut-3-yn-1-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2-dimethylbut-3-ynylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Tert-butyl 2,2-dimethylbut-3-ynylcarbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its carbamate group can be modified to create prodrugs or active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl 2,2-dimethylbut-3-ynylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The primary structural analogues of tert-butyl 2,2-dimethylbut-3-ynylcarbamate include other tert-butyl carbamates with varying substituents. A key comparator is tert-butyl 2,2-difluorocyclohexylcarbamate (CAS: 921602-82-6), which shares the tert-butyl carbamate core but differs in the substituent attached to the nitrogen atom . Below is a detailed comparison:
| Property | This compound | Tert-butyl 2,2-difluorocyclohexylcarbamate |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₂ (estimated) | C₁₁H₁₉F₂NO₂ |
| Molecular Weight | ~197.3 g/mol | 235.27 g/mol |
| Backbone Structure | Alkyne (C≡C) with 2,2-dimethyl substitution | Difluorocyclohexane ring |
| Key Functional Groups | Tert-butyl carbamate, alkyne, methyl groups | Tert-butyl carbamate, difluoro substituents |
| Steric Effects | High (due to methyl groups and alkyne) | Moderate (fluorine atoms are smaller) |
| Electronic Effects | Electron-withdrawing alkyne | Electron-withdrawing fluorine substituents |
| Potential Applications | Reactive intermediate for alkyne chemistry | Fluorinated building block for drug design |
Physicochemical and Reactivity Differences
Steric Hindrance : The 2,2-dimethylbut-3-ynyl group in the target compound imposes significant steric hindrance, limiting nucleophilic attack on the carbamate group. In contrast, the difluorocyclohexyl substituent in the analogue reduces steric bulk but introduces polar fluorine atoms, enhancing solubility in polar solvents .
Stability : Both compounds benefit from the tert-butyl group’s hydrolytic stability. However, the alkyne moiety in the target compound may render it susceptible to oxidation or polymerization under harsh conditions, whereas the difluorocyclohexyl analogue is more chemically inert due to C-F bond strength .
Synthetic Utility : The alkyne group in this compound allows for click chemistry (e.g., azide-alkyne cycloaddition), making it valuable for bioconjugation. The difluorocyclohexyl analogue, however, is tailored for introducing fluorine into bioactive molecules, improving metabolic stability and binding affinity .
Research Findings and Implications
- Enzyme Interactions : While unrelated directly, studies on tert-butyl-containing antioxidants (e.g., BHA) demonstrate that tert-butyl groups can modulate enzyme activity, such as enhancing glutathione S-transferase and epoxide hydratase activities in rodents . This suggests that tert-butyl carbamates may interact with biological systems via similar mechanisms, though specific data are lacking.
- Crystallographic Insights : Structural studies on tert-butyl phosphorane derivatives (e.g., C₂₆H₄₇N₂P) reveal that tert-butyl groups stabilize molecular conformations through steric effects, a property likely shared by tert-butyl carbamates .
Biological Activity
Tert-butyl 2,2-dimethylbut-3-ynylcarbamate (CAS Number: 149990-27-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, supported by data tables and case studies.
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight: 169.22 g/mol
- Density: 0.976 g/cm³
- Boiling Point: 250.5 °C (predicted)
- Flash Point: 105.33 °C
- pKa: 12.11 (predicted)
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor of enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathogenesis of neurodegenerative diseases like Alzheimer's disease .
- Anti-Amyloidogenic Properties : The compound has demonstrated the ability to inhibit the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer’s pathology. Studies indicate that it can reduce the formation of fibrils from Aβ1-42 by approximately 85% at certain concentrations .
- Neuroprotective Effects : In vitro studies suggest that this compound can protect astrocytes from Aβ-induced cell death by modulating inflammatory cytokines such as TNF-α and IL-6 .
Data Table: Biological Activities
| Activity Type | Test System | Concentration | Effect Observed |
|---|---|---|---|
| Acetylcholinesterase Inhibition | In vitro (cell cultures) | IC50 = 0.17 μM | Significant inhibition |
| β-secretase Inhibition | In vitro (cell cultures) | IC50 = 15.4 nM | Significant inhibition |
| Aβ Aggregation Inhibition | In vitro (cell cultures) | 100 μM | 85% reduction in aggregation |
| Cytokine Modulation | Astrocyte cultures | N/A | Reduced TNF-α levels |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study evaluated the neuroprotective effects of this compound in an Alzheimer’s disease model using scopolamine-treated rats. The compound was administered prior to scopolamine exposure, and results indicated a moderate reduction in astrocyte death compared to controls. However, the effect was not statistically significant when compared to established treatments like galantamine .
Case Study 2: In Vitro Efficacy Against Aβ Toxicity
In a controlled in vitro study, astrocytes were treated with Aβ1-42 alongside this compound. The results showed a reduction in TNF-α production, suggesting an anti-inflammatory effect that could be beneficial in mitigating neuroinflammation associated with Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
